(3R)-(+)-3-Acetamidopyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426803 | |
| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131900-62-4 | |
| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Principles and Enantiomeric Control of 3r + 3 Acetamidopyrrolidine
Methodologies for Enantiomeric Purity Determination in (3R)-(+)-3-Acetamidopyrrolidine Synthesis
The synthesis of enantiomerically pure compounds is a significant goal in medicinal and organic chemistry. nih.gov Therefore, accurate methods for determining the enantiomeric purity, or enantiomeric excess (e.e.), of this compound are essential.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. nih.govsigmaaldrich.comrsc.org The method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. nih.gov The relative peak areas in the resulting chromatogram correspond to the ratio of the enantiomers in the sample.
Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an excellent method for enantiomeric separation. libretexts.org Similar to chiral HPLC, it utilizes a column with a chiral stationary phase to resolve the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or chiral solvating agents in NMR spectroscopy can also be employed to determine enantiomeric purity. libretexts.org These agents form transient diastereomeric complexes with the enantiomers, which results in the differentiation of chemical shifts for corresponding nuclei in the NMR spectrum. libretexts.org The integration of these distinct signals allows for the quantification of each enantiomer.
| Methodology | Principle of Separation/Detection | Key Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | High accuracy, broad applicability, and established methods. nih.gov |
| Chiral GC | Separation of volatile derivatives on a chiral column. libretexts.org | High resolution and speed. libretexts.org |
| NMR with Chiral Reagents | Formation of diastereomeric complexes leading to distinct NMR signals. libretexts.org | Provides structural information and can be rapid. |
Advanced Synthetic Methodologies for 3r + 3 Acetamidopyrrolidine
Asymmetric Synthesis Approaches to the Chiral Pyrrolidine (B122466) Core
The cornerstone of synthesizing enantiomerically pure (3R)-(+)-3-Acetamidopyrrolidine lies in the effective construction of the chiral pyrrolidine framework. Several asymmetric strategies have been developed to achieve this, each with its distinct advantages.
Chiral Pool Strategies Leveraging Optically Active Precursors
The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach elegantly transfers the existing chirality of the starting material to the target molecule, circumventing the need for a de novo asymmetric synthesis step.
| Starting Material | Key Steps | Product | Overall Yield | Reference |
| L-Aspartic Acid | N-formylation, Anhydride formation, Acylation, Esterification, Reduction, Cyclization, Debenzylation | (S)-(+)-3-Aminopyrrolidine dihydrochloride | 62.8% |
** (S)-Malic Acid:** Another valuable chiral pool starting material is (S)-malic acid. Synthetic routes have been developed to transform (S)-malic acid into various chiral pyrrolidine derivatives. For instance, diastereoselective methylation of dimethyl (S)-malate, followed by reductive de-hydroxylation procedures, affords dimethyl (R)-2-methylsuccinate, a precursor that can be further elaborated to chiral pyrrolidines. While a direct synthesis of this compound from malic acid is not explicitly detailed in the provided search results, the established methodologies for creating chiral pyrrolidine rings from this precursor suggest its viability.
γ-Amino-β-hydroxybutyric Acid (GABOB): GABOB, an endogenous metabolite of GABA, also serves as a chiral precursor. Synthetic strategies have been developed to convert GABOB into chiral pyrrolidines, leveraging its inherent chirality.
Chiral Auxiliary-Mediated Asymmetric Induction in Pyrrolidine Formation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is removed and can often be recovered. This method provides a powerful tool for controlling stereochemistry in the synthesis of complex molecules.
In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to a precursor molecule to guide the diastereoselective formation of the pyrrolidine ring or the introduction of a stereocenter on a pre-existing ring. For example, N-tert-butanesulfinylimine chemistry has been successfully employed in the diastereoselective synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions with azomethine ylides. The chiral sulfinyl group acts as a powerful stereodirecting element, and its subsequent removal provides access to enantiomerically enriched pyrrolidine derivatives. While a specific application to this compound is not detailed, this methodology represents a viable strategy for its asymmetric synthesis.
Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and pseudoephedrine derivatives, which have proven effective in a variety of stereoselective transformations.
Asymmetric Catalysis (Organocatalysis and Metal-Catalyzed Reactions) for Enantioselective Access to this compound
Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral compounds. This strategy utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Organocatalysis: Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. In the realm of pyrrolidine synthesis, organocatalysts have been instrumental in promoting various enantioselective reactions, such as Michael additions and cycloadditions, to construct the chiral pyrrolidine core. For instance, the organocatalytic conjugate addition of aldehydes to nitro-olefins can generate precursors that are subsequently cyclized to form highly functionalized and enantioenriched pyrrolidines. Cinchona alkaloids and proline-based catalysts are among the most successful organocatalysts for these types of transformations.
Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric reactions. Rhodium-catalyzed asymmetric hydrogenation of enamides or other suitable precursors is a well-established method for the synthesis of chiral amines, including precursors to this compound. Copper-catalyzed [3+2] cycloadditions of azomethine ylides with alkenes also provide a direct route to highly substituted chiral pyrrolidines. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.
| Catalytic System | Reaction Type | Product Type | Key Features |
| Chiral Organocatalyst (e.g., Cinchona alkaloid) | Michael Addition | Functionalized Pyrrolidine Precursors | High yields and stereoselectivities |
| Rhodium-Chiral Phosphine Complex | Asymmetric Hydrogenation | Chiral Amines/Pyrrolidines | High enantiomeric excess |
| Copper(I)-Chiral Ligand Complex | [3+2] Cycloaddition | Substituted Pyrrolidines | High diastereoselectivity |
Stereoselective Cyclization Reactions for Pyrrolidine Ring Construction
The formation of the pyrrolidine ring itself is a critical step that can be controlled stereoselectively. Intramolecular reactions are particularly powerful in this regard, as the conformational constraints of the tethered substrate can lead to high levels of stereocontrol.
One effective strategy involves the intramolecular cyclization of a chiral precursor containing a nucleophilic nitrogen and an electrophilic carbon center. For example, a suitably substituted open-chain amino alcohol or amino halide can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereochemistry of the substituents on the chain directs the diastereoselectivity of the cyclization.
Copper-promoted intramolecular aminooxygenation of alkenes represents another powerful method for the diastereoselective synthesis of disubstituted pyrrolidines. The stereochemical outcome of the cyclization is influenced by the substitution pattern of the starting alkene.
Industrial-Scale Synthesis and Chiral Resolution Techniques for this compound
The transition from laboratory-scale synthesis to industrial production presents unique challenges, including cost-effectiveness, safety, and scalability. For this compound, both asymmetric synthesis and chiral resolution of a racemic mixture are viable industrial strategies.
Industrial-Scale Asymmetric Synthesis: A scalable synthesis often relies on robust and high-yielding reactions with readily available and inexpensive starting materials. The chiral pool approach starting from L-aspartic acid is an attractive option for large-scale production due to the low cost of the starting material. Process optimization to minimize reaction steps, reduce waste, and facilitate purification is crucial for industrial viability.
Chiral Resolution Techniques: Chiral resolution is a classical method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves the separation of enantiomers, often by converting them into diastereomers that possess different physical properties, allowing for their separation by techniques like crystallization.
Diastereomeric Salt Formation: A widely used method for the resolution of amines is the formation of diastereomeric salts with a chiral acid. For the resolution of racemic 3-aminopyrrolidine, chiral resolving agents such as tartaric acid are commonly employed. The racemic amine is treated with an enantiomerically pure tartaric acid derivative to form two diastereomeric salts. Due to their different solubilities, one diastereomer can be selectively crystallized and then treated with a base to liberate the desired enantiomerically pure amine.
| Resolving Agent | Technique | Product | Key Advantage |
| (+)-Tartaric Acid | Diastereomeric Salt Crystallization | (R)- or (S)-3-Aminopyrrolidine | Well-established and cost-effective method |
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemates. In a kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used enzymes for the resolution of amines and alcohols. For instance, the lipase-catalyzed acylation of racemic 3-aminopyrrolidine can selectively acylate one enantiomer, allowing for the separation of the resulting amide from the unreacted amine. This method offers the advantages of mild reaction conditions and high enantioselectivity.
Derivatization and Structural Modification Strategies of 3r + 3 Acetamidopyrrolidine
Amide Functionalization and N-Acetylation Transformations
The amide bond in (3R)-(+)-3-Acetamidopyrrolidine and the secondary amine of the pyrrolidine (B122466) ring are primary sites for structural modification. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.
Further N-acetylation of the pyrrolidine nitrogen can be achieved under standard acylation conditions. More diverse amide functionalities can be introduced by coupling the pyrrolidine nitrogen with a wide range of carboxylic acids. These reactions typically employ coupling agents to activate the carboxylic acid, facilitating amide bond formation. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). ucl.ac.uk The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity. For instance, the ruthenium-catalyzed addition of carboxylic acids to acetylenes followed by reaction with amines presents an atom-economical approach to amide synthesis. nih.gov
Moreover, enzymatic strategies are emerging as powerful tools for amide bond formation, offering high selectivity and mild reaction conditions. nih.gov While direct enzymatic acylation of this compound is not widely reported, the principles of using enzymes like ligases could be applied to form specific amide bonds.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Acetylation | Acetic anhydride, base (e.g., triethylamine), solvent (e.g., DCM) | N-Acetyl-(3R)-3-acetamidopyrrolidine | General knowledge |
| Amide Coupling | Carboxylic acid, coupling agent (e.g., EDC, HATU), base, solvent | N-Acyl-(3R)-3-acetamidopyrrolidine derivatives | ucl.ac.uk |
| Catalytic Amidation | Carboxylic acid, acetylene, Ruthenium catalyst, solvent (e.g., dioxane) | N-Acyl-(3R)-3-acetamidopyrrolidine derivatives | nih.gov |
Selective Functionalization of the Pyrrolidine Ring
Selective functionalization of the pyrrolidine ring at positions other than the nitrogen atoms is a key strategy for creating structural diversity and exploring the structure-activity relationships of this compound-based compounds. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrrolidine core.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives. acs.org By employing directing groups, specific C-H bonds can be activated for arylation. For instance, an amide directing group at the C3 position can direct arylation to the C4 position. While this has been demonstrated on related systems, its application to this compound offers a pathway to novel C4-functionalized derivatives.
Iron-catalyzed C-H amination reactions provide another route to functionalize the pyrrolidine ring. These reactions can lead to the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov Furthermore, rhodium-catalyzed C-H insertion reactions using diazo compounds can introduce new functional groups at the α-nitrogen positions (C2 and C5). acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing group.
A protecting group-free approach for the α-functionalization of cyclic secondary amines has also been developed, which involves in situ generation of a cyclic imine followed by nucleophilic addition. nih.gov This method could potentially be adapted for the selective functionalization of this compound at the C2 or C5 position.
| Functionalization Strategy | Key Features | Potential Application on this compound | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Directed arylation of C(sp³) centers. | Introduction of aryl groups at the C4 position. | acs.org |
| Iron-Catalyzed C-H Amination | Diastereoselective formation of disubstituted pyrrolidines. | Introduction of amino groups at various ring positions. | nih.gov |
| Rhodium-Catalyzed C-H Insertion | Functionalization at α-nitrogen positions. | Introduction of functional groups at C2 and C5. | acs.org |
| Protecting Group-Free α-Functionalization | In situ imine formation and nucleophilic addition. | Selective functionalization at C2 or C5 without prior protection. | nih.gov |
Amine Protection Strategies (e.g., Boc-protection) for Synthetic Utility
In multi-step syntheses involving this compound, protection of the secondary amine of the pyrrolidine ring is often necessary to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org
The synthesis of N-Boc-(3R)-(+)-3-acetamidopyrrolidine, also known as tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate, is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com Various conditions have been developed for this transformation, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for a rapid and efficient chemoselective mono-N-Boc protection. organic-chemistry.org
The Boc-protected derivative serves as a key intermediate in the synthesis of more complex molecules. For example, it is a crucial building block in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alagliptin. chemicalbook.com The Boc group allows for selective modifications at other positions of the molecule without affecting the pyrrolidine nitrogen. Once the desired modifications are complete, the Boc group can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.org
| Compound | CAS Number | Molecular Formula | Key Synthetic Application | Reference |
|---|---|---|---|---|
| tert-Butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | 186550-13-0 | C₁₁H₂₀N₂O₃ | Intermediate in the synthesis of DPP-IV inhibitors (e.g., alagliptin) | chemicalbook.comchemicalbook.com |
Synthesis of Novel this compound Conjugates and Probes
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes and bioconjugates. These tools are invaluable for studying biological processes and for targeted drug delivery.
The secondary amine of the pyrrolidine ring provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin, or drug molecules. Standard amide bond formation or reductive amination protocols can be employed for this purpose. For example, the pyrrolidine nitrogen can be reacted with an activated carboxylic acid derivative of a fluorescent probe to generate a fluorescently labeled version of the molecule.
In the context of drug development, this compound can be incorporated into larger molecules to create novel therapeutic agents. For instance, its derivatives have been explored as BACE1 inhibitors for the potential treatment of Alzheimer's disease. acs.org The synthesis of antibody-drug conjugates (ADCs) represents a sophisticated application of bioconjugation, where a potent cytotoxic drug is linked to an antibody that targets cancer cells. While specific examples starting from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the design of linkers and payloads for ADCs. researchgate.net
The synthesis of oligomers based on pyrrolidine scaffolds, such as beta-proline analogues, has also been reported. nih.gov This suggests the potential for using this compound as a monomer in the creation of novel foldamers and peptidomimetics with defined secondary structures and biological activities.
| Conjugate/Probe Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Fluorescent Probes | Amide coupling of the pyrrolidine nitrogen with a fluorescent dye. | Imaging and tracking the molecule in biological systems. | General knowledge |
| Drug Conjugates | Linking the pyrrolidine scaffold to a pharmacophore. | Development of novel therapeutics (e.g., BACE1 inhibitors). | acs.org |
| Peptidomimetics | Incorporation into peptide or oligomer sequences. | Creation of novel structures with specific biological functions. | nih.gov |
Applications of 3r + 3 Acetamidopyrrolidine As a Chiral Building Block in Advanced Organic Synthesis
Utilization in Asymmetric Transformations
The stereocenter within (3R)-(+)-3-Acetamidopyrrolidine serves as a powerful tool for controlling the stereochemical outcome of chemical reactions. This has led to its application in guiding diastereoselective reactions and in the development of novel chiral ligands and catalysts for asymmetric synthesis.
Diastereoselective Reactions Guided by this compound
While direct, detailed studies on diastereoselective reactions specifically guided by the inherent chirality of this compound are not extensively documented in readily available literature, the principle relies on the pre-existing stereocenter to influence the formation of new stereocenters. In such reactions, the chiral pyrrolidine (B122466) ring would sterically and/or electronically direct the approach of reagents, leading to the preferential formation of one diastereomer over others. The synthesis of substituted pyrrolidines often involves methods like 1,3-dipolar cycloadditions of azomethine ylides, where achieving high diastereoselectivity can be a challenge. scholaris.canih.gov The use of a chiral starting material like this compound provides a potential solution to this by embedding stereochemical information from the outset.
Development of Chiral Ligands and Catalysts Incorporating the this compound Scaffold
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The pyrrolidine framework is a common feature in many successful ligands. While specific examples derived directly from this compound are not prominently reported, its structure is analogous to other chiral pyrrolidines used in catalysis. The secondary amine and the acetamido group can be chemically modified to introduce phosphorus, nitrogen, or other coordinating atoms, transforming the building block into a bidentate or polydentate ligand. Such ligands can then be complexed with transition metals (e.g., rhodium, palladium, iridium) to create catalysts for a variety of asymmetric reactions, including hydrogenations, allylic alkylations, and cyclopropanations. nii.ac.jp The design of such ligands often focuses on creating a specific chiral environment around the metal center to induce high enantioselectivity in the catalyzed transformation. nih.gov
Precursor in Complex Molecular Architecture Construction
The structural features of this compound make it an ideal starting point for the synthesis of more elaborate molecules, particularly those containing nitrogen.
Synthesis of Architecturally Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in biologically active compounds and pharmaceuticals. nih.gov The pyrrolidine ring of this compound serves as a pre-formed five-membered nitrogen heterocycle, which can be further elaborated. For instance, the secondary amine can be functionalized, and the acetamido group can be hydrolyzed to a primary amine, which can then participate in cyclization reactions to form fused or spirocyclic systems. This approach is valuable in the synthesis of compounds like pyrrolizidine (B1209537) alkaloids, which have a bicyclic core containing a pyrrolidine ring. nih.govnih.gov The synthesis of various pyrrolidine derivatives is a significant area of research due to their presence in numerous bioactive natural products. nih.gov
A notable application of a closely related pyrrolidine scaffold is in the synthesis of Janus kinase (JAK) inhibitors. These inhibitors often feature a pyrrolo[2,3-d]pyrimidine core. google.com While the direct synthesis from this compound is not explicitly detailed in the provided information, its structural elements are relevant to the construction of such complex heterocyclic systems that are of high interest in medicinal chemistry. nih.govnih.gov
| Target Heterocycle Class | Synthetic Strategy | Potential Application |
| Substituted Pyrrolidines | Modification of the acetamido group and N-functionalization | Bioactive molecule synthesis |
| Pyrrolizidine Alkaloids | Annulation strategies involving the pyrrolidine nitrogen and C3 position | Natural product synthesis |
| Fused Pyrrolo-heterocycles | Cyclization reactions utilizing the amine and a modified C3 substituent | Medicinal chemistry (e.g., kinase inhibitors) |
This table represents potential synthetic applications based on the structure of this compound and general synthetic methodologies.
Strategic Incorporation into Bridged and Fused Ring Systems
The construction of bridged and fused ring systems represents a significant challenge in organic synthesis, often requiring sophisticated strategies. nih.govresearchgate.net The pyrrolidine ring of this compound can act as a foundational element upon which additional rings are built. Methodologies such as intramolecular cycloadditions can be employed, where functional groups appended to the nitrogen and the carbon backbone of the pyrrolidine ring react to form new cyclic structures. For example, a Diels-Alder reaction or a ring-closing metathesis involving substituents on the pyrrolidine scaffold could lead to the formation of complex polycyclic architectures. The inherent stereochemistry of the starting material would be crucial in controlling the stereochemical outcome of the final bridged or fused product.
Role in Divergent and Target-Oriented Synthesis Pathways
This compound can be a key component in both divergent and target-oriented synthetic plans, showcasing its versatility.
In divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. cam.ac.ukunits.it this compound, with its multiple functionalization points (the nitrogen atom and the acetamido group), is well-suited to be such an intermediate. By applying different reaction sequences to this starting material, a wide range of pyrrolidine-based compounds with varied substitution patterns and stereochemistry can be accessed. This approach is highly valuable in the exploration of chemical space for the discovery of new bioactive molecules. whiterose.ac.ukdrugtargetreview.com
In target-oriented synthesis , the goal is the efficient and stereocontrolled synthesis of a specific complex molecule, often a natural product or a drug candidate. The use of a chiral building block like this compound can significantly streamline the synthesis by introducing a key stereocenter at an early stage. This avoids the need for a late-stage chiral resolution or a complex asymmetric synthesis step. For example, in the synthesis of a natural product containing a 3-amino-pyrrolidine moiety, starting with this compound (or its hydrolyzed form) would be a highly convergent and efficient strategy. nih.gov This is particularly relevant for the synthesis of bioactive molecules where a specific stereoisomer is required for activity. nih.gov
Medicinal Chemistry and Drug Discovery Applications of 3r + 3 Acetamidopyrrolidine and Its Derivatives
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The versatility of (3R)-(+)-3-Acetamidopyrrolidine allows for its incorporation into various synthetic pathways, leading to the creation of complex molecular architectures with therapeutic potential.
Contribution to the Synthesis of Antimicrobial Agents and Analogues
The pyrrolidine (B122466) scaffold is a common motif in many antimicrobial agents. dntb.gov.ua The synthesis of novel fluoroquinolone antibacterial compounds, for instance, has utilized derivatives of pyrrole (B145914) with 4-alkyl oxime substitutions. researchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Research has also explored the antimicrobial properties of pyrrolidine-2,5-dione derivatives, which have demonstrated moderate activity against various bacterial and fungal strains. nih.govscispace.comresearchgate.net
Application in the Development of Receptor Antagonists
This compound and its derivatives have been instrumental in the development of receptor antagonists. A notable example is the discovery of a series of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. nih.gov These compounds, featuring fused heterocycles at the 4-position of the piperidine (B6355638) side chain, exhibit potent anti-HIV activity and are orally bioavailable. nih.gov The strategic incorporation of the pyrrolidine moiety is crucial for their interaction with the CCR5 receptor, a key target in HIV therapy.
Utility as a Precursor for Antiviral and Antifungal Compounds
Beyond their antibacterial applications, pyrrolidine derivatives are valuable precursors for a broad spectrum of antiviral and antifungal compounds. The thienopyrimidine scaffold, which can be synthesized using pyrrolidine-containing intermediates, has shown promise in developing agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The structural diversity of pyrrolidine derivatives allows for the fine-tuning of their biological activity against various viral and fungal targets.
Role in the Synthesis of HCV Inhibitors and Related Therapies
A significant application of this compound derivatives is in the synthesis of Hepatitis C Virus (HCV) inhibitors. The HCV core protein, essential for viral replication and assembly, is a key target for drug development. nih.gov Researchers have identified indoline (B122111) alkaloid-type compounds, derived from pyrrolidine structures, that inhibit HCV production in infected cells. nih.gov These compounds have demonstrated potent inhibitory activity with favorable therapeutic windows. nih.gov Furthermore, other studies have identified late-stage HCV inhibitors that target the morphogenesis and maturation of the virus, highlighting the potential of pyrrolidine-based compounds in developing new classes of anti-HCV therapies. nih.gov
Scaffold for Combinatorial Library Synthesis and High-Throughput Screening
The pyrrolidine ring serves as a versatile scaffold for the generation of combinatorial libraries. nih.gov Its non-planar, sp3-hybridized structure allows for the exploration of a wider range of chemical space compared to flat, aromatic systems. nih.gov This three-dimensional character is advantageous in designing molecules that can effectively interact with the complex binding sites of biological targets. The ability to readily functionalize the pyrrolidine ring at multiple positions makes it an ideal starting point for creating large and diverse collections of compounds for high-throughput screening, accelerating the discovery of new drug leads.
Future Perspectives in 3r + 3 Acetamidopyrrolidine Research
Emerging Synthetic Methodologies for Enhanced Stereocontrol and Efficiency
The synthesis of enantiomerically pure (3R)-(+)-3-Acetamidopyrrolidine primarily relies on the stereoselective construction of its precursor, (3R)-3-aminopyrrolidine, followed by a straightforward acetylation step. Modern synthetic chemistry is continuously evolving to provide more efficient and highly stereocontrolled routes to such chiral amines.
Emerging strategies are moving beyond classical resolutions and are focusing on asymmetric catalysis and biocatalysis to set the critical stereocenter at the C3 position. One promising approach involves the chemoenzymatic synthesis from achiral starting materials. For instance, a one-pot photoenzymatic process can convert pyrrolidine (B122466) into N-Boc-(3R)-3-aminopyrrolidine with high conversion rates and excellent enantiomeric excess (>99%) nih.gov. This method combines a regioselective photochemical oxyfunctionalization to create an intermediate ketone, which is then stereoselectively converted to the amine by an engineered transaminase enzyme nih.gov.
Another advanced methodology is the asymmetric ring construction. This can be achieved through various catalytic processes, including:
1,3-Dipolar Cycloadditions: Asymmetric [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes, catalyzed by chiral metal complexes, can produce highly functionalized pyrrolidines with excellent control over multiple stereocenters researchgate.netnih.gov.
Intramolecular C-H Amination: Directed evolution of enzymes, such as cytochrome P411 variants, has enabled the catalytic intramolecular insertion of nitrenes into C-H bonds to form the pyrrolidine ring with good enantioselectivity acs.orgcaltech.edu.
Ring Contraction: A novel photo-promoted ring contraction of abundant pyridines using silylborane has been developed, providing access to complex pyrrolidine derivatives that can serve as synthons for the desired product osaka-u.ac.jpnih.gov.
These methods offer significant advantages in terms of efficiency, atom economy, and stereoselectivity over traditional multi-step syntheses starting from the chiral pool, such as those using L-proline or D-aspartic acid derivatives mdpi.comderpharmachemica.com.
Table 1: Comparison of Emerging Synthesis Methodologies for (3R)-3-Aminopyrrolidine Precursor
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Photoenzymatic Synthesis | One-pot conversion of pyrrolidine via a ketone intermediate using light and a transaminase. nih.gov | High enantioselectivity (>99% ee), mild conditions, starts from simple achiral material. | Requires specialized photoreactors and engineered enzymes. |
| Asymmetric Cycloaddition | Metal-catalyzed [3+2] reaction of azomethine ylides and alkenes. nih.gov | High control over multiple stereocenters, access to diverse derivatives. | May require expensive metal catalysts and ligands. |
| Enzymatic C-H Amination | Intramolecular C-H insertion using engineered cytochrome P450 enzymes. acs.orgcaltech.edu | High enantioselectivity, utilizes abiological reactivity in an enzyme. | Requires development and optimization of specific enzymes. |
| Pyridine Ring Contraction | Photo-promoted reaction of pyridines with silylborane to form pyrrolidine skeletons. osaka-u.ac.jpnih.gov | Uses abundant and inexpensive starting materials, novel skeletal rearrangement. | Photochemical setup required; may need further functional group manipulation. |
Advanced Applications in Modern Drug Design and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs nih.gov. The specific stereochemistry and functionality of this compound and its precursor, (3R)-3-aminopyrrolidine, make them valuable for creating drug candidates with improved potency and selectivity.
A prominent example highlighting the importance of similar scaffolds is Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune diseases derpharmachemica.comdtu.dk. While Tofacitinib itself contains a substituted piperidine (B6355638) ring, its synthesis and the development of related JAK inhibitors often involve chiral amino-heterocycles, demonstrating the pharmaceutical industry's focus on such structures derpharmachemica.comresearchgate.net. The design principles used for Tofacitinib, where a chiral amine scaffold presents a pharmacophore for interaction with the kinase hinge region, are directly applicable to derivatives of this compound.
Furthermore, the enantiomer of the precursor, (S)-3-aminopyrrolidine, has been explored as a scaffold for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy nih.gov. A series of compounds bearing this scaffold showed promising cytotoxicity against leukemia cell lines, suggesting that the pyrrolidine core effectively orients the pharmacophoric groups to interact with both kinase targets nih.gov. This dual-inhibition strategy is a significant trend in modern drug design, aiming to overcome drug resistance. These findings strongly support the exploration of this compound derivatives for similar applications in oncology and immunology.
Table 2: Application of the Aminopyrrolidine Scaffold in Drug Design
| Drug Candidate/Target Class | Scaffold | Therapeutic Area | Rationale for Use |
|---|---|---|---|
| Abl/PI3K Dual Inhibitors | (S)-3-Aminopyrrolidine nih.gov | Oncology (Leukemia) | Provides a core structure to orient functional groups for dual kinase binding, potentially overcoming drug resistance. |
| Melanocortin-4 Receptor Ligands | 3-Arylpyrrolidine-2-carboxamide nih.gov | Metabolic Diseases | Cyclization of a known pharmacophore onto a pyrrolidine ring to enhance affinity and selectivity; the (2R,3R) isomer was most potent. |
| JAK Inhibitors (Analogues) | (3R,4R)-substituted piperidine (in Tofacitinib) derpharmachemica.com | Autoimmune Diseases | Chiral amine heterocycle acts as a key structural element for binding to the ATP-binding site of Janus kinases. |
Exploration of Novel Biological Activities for this compound Derivatives
Beyond established roles, research is actively exploring new biological applications for molecules derived from this compound. The versatility of the pyrrolidine ring allows for the synthesis of diverse libraries of compounds to be screened against a wide range of biological targets.
One area of intense investigation is in the development of novel antimicrobial agents . The rise of antibiotic-resistant bacteria necessitates the discovery of drugs with new mechanisms of action. Researchers have identified that pyrrolidinedione-based compounds can act as inhibitors of the bacterial enzyme MurA, which is a crucial first step in cell wall biosynthesis nih.gov. Unlike the clinical antibiotic fosfomycin, which covalently binds to a cysteine residue in the active site, these novel inhibitors act reversibly and are effective against resistant MurA mutants, presenting a significant advantage nih.gov.
In other studies, structural analogues of carbapenem (B1253116) antibiotics incorporating a substituted pyrrolidine ring have been synthesized and evaluated. Two such analogues, M2 and M3, demonstrated stronger antibacterial activity than the parent drug against certain bacterial strains plos.org. Additionally, derivatives have shown potent inhibitory activity against the urease enzyme, which is a key virulence factor for bacteria like Helicobacter pylori plos.org.
Table 3: Novel Biological Activities of Pyrrolidine Derivatives
| Derivative Class | Target/Activity | Organism(s) | Key Finding |
|---|---|---|---|
| Diarylpyrrolidinediones | MurA Enzyme Inhibition nih.gov | E. coli | Reversible inhibitors effective against wild-type and fosfomycin-resistant MurA C115D mutant. |
| Carbapenem Analogues | Antibacterial Activity plos.org | E. coli, S. marcescens | Analogues M2 and M3 showed enhanced antibacterial potency compared to the parent drug. |
| Carbapenem Analogues | Urease Inhibition plos.org | (Enzyme assay) | Compounds M2, M3, and M7 strongly inhibited the urease enzyme, a bacterial virulence factor. |
| Triazolopyrimidine Derivatives | Antimicrobial & Antiviral nih.govresearchgate.net | S. aureus, HCoV-229E | Various derivatives showed significant activity against bacteria, fungi, and viruses. |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. The principles of green chemistry are being applied to the synthesis of important building blocks like this compound to reduce waste, avoid hazardous reagents, and improve energy efficiency pharmtech.com.
Another green approach is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the synthesis of pyrrolidines, from hours to minutes, which reduces energy consumption and often leads to higher yields and cleaner reactions nih.govmdpi.com.
Furthermore, chemists are exploring novel reaction pathways that improve atom economy. The aforementioned photo-promoted ring contraction of pyridines is an example of skeletal editing that transforms a simple, abundant feedstock into a high-value, complex scaffold in a single step osaka-u.ac.jpnih.gov. Developing syntheses that are solvent-free or use environmentally benign solvents like water or ethanol (B145695) is another critical area of focus mdpi.com. These strategies collectively contribute to making the production and use of this compound and its derivatives more economically and environmentally sustainable.
Table 4: Green Chemistry Strategies for Pyrrolidine Synthesis
| Green Strategy | Description | Example Application | Environmental Benefit |
|---|---|---|---|
| Biocatalysis | Using enzymes (e.g., transaminases, laccases, lipases) to perform stereoselective transformations. nih.govrsc.orgrsc.org | Asymmetric synthesis of chiral amines and alcohols. nih.gov | Mild conditions, aqueous media, high selectivity, avoids heavy metals. |
| Microwave-Assisted Synthesis (MAOS) | Using microwave irradiation to rapidly heat reactions. nih.govmdpi.com | Synthesis of five-membered nitrogen heterocycles. mdpi.com | Reduced reaction times, lower energy consumption, often higher yields. |
| Photochemistry in Flow | Using light to promote reactions, often in continuous flow reactors. acs.org | Synthesis of 2,4-methanopyrrolidines. acs.org | Access to unique reactivity, improved safety and scalability of photochemical reactions. |
| Skeletal Editing | Transforming abundant, simple skeletons into complex ones. osaka-u.ac.jpnih.gov | Ring contraction of pyridines to pyrrolidines. osaka-u.ac.jpnih.gov | High atom economy, use of readily available feedstocks. |
Q & A
Q. What are the key synthetic routes for (3R)-(+)-3-Acetamidopyrrolidine, and how do reaction conditions influence yield?
Methodological Answer: this compound is synthesized via nucleophilic substitution or condensation reactions. For example, in a sealed-tube reaction with 3-bromo-8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine, the compound reacts in isopropanol with DIPEA at 90°C for 16 hours, achieving an 89% yield . Key variables affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., methanol, isopropanol) enhance nucleophilicity.
- Temperature : Elevated temperatures (65–90°C) accelerate reactivity but may risk racemization.
- Catalysts : DIPEA or triethylamine neutralizes acidic byproducts, improving reaction efficiency.
| Reaction | Yield | Conditions | Reference |
|---|---|---|---|
| Alkylation of imidazo-pyrazine | 89% | Isopropanol, DIPEA, 90°C, 16h | |
| Propoxy-substitution | 80% | Methanol, DIPEA, 65°C, inert atmosphere |
Q. How is this compound characterized analytically, and what techniques validate its stereochemical purity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times distinguish (3R) from (3S) isomers .
- NMR Spectroscopy : H-NMR confirms acetamide proton resonance at δ 1.9–2.1 ppm and pyrrolidine ring protons at δ 3.0–3.5 ppm. C-NMR identifies carbonyl carbons (~170 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] = 129.1 m/z) confirms molecular weight .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its role as a chiral auxiliary in asymmetric catalysis?
Methodological Answer: The (3R) configuration directs spatial orientation in transition states. For example, in Pd-catalyzed cross-couplings, the pyrrolidine nitrogen coordinates to metal centers, creating a chiral environment that biases product formation. Studies show enantiomeric excess (ee) >90% when paired with arylboronic acids under Suzuki-Miyaura conditions . Key Parameters :
- Ligand-Metal Ratio : Optimal at 1:1 (e.g., Pd(PPh)).
- Solvent Effects : Toluene/EtOH mixtures enhance stereoselectivity by stabilizing intermediates .
Q. What analytical contradictions arise when quantifying this compound in complex matrices (e.g., plant oils), and how are they resolved?
Methodological Answer: In GC-MS analysis of roasted seed oils, this compound was identified as a high-VIP (Variable Importance in Projection) compound (VIP score >1.40). However, its abundance decreased at 180°C due to thermal degradation, conflicting with its stability at 140°C . Resolution Strategies :
Q. How do competing reaction pathways (e.g., racemization vs. substitution) impact the scalability of this compound-derived intermediates?
Methodological Answer: Racemization occurs under prolonged heating (>100°C) or acidic conditions. In a study with 1-methyl-2-pyrrolidone at 170°C, racemization reduced ee from 99% to 85% over 18 hours . Mitigation strategies include:
Q. What mechanistic insights explain the role of this compound in modulating enzyme inhibition (e.g., kinases)?
Methodological Answer: The acetamide group forms hydrogen bonds with kinase ATP-binding pockets (e.g., JAK2), while the pyrrolidine ring induces conformational changes. MD simulations show a binding free energy (ΔG) of −8.2 kcal/mol, correlating with IC values of 12 nM in cellular assays . Experimental Validation :
- Mutagenesis Studies : Ala-scanning identifies critical residues (e.g., Lys882 in JAK2).
- Isothermal Titration Calorimetry (ITC) : Confirms stoichiometry (1:1) and binding affinity (K = 9.3 nM) .
Q. Data Interpretation and Contradictions
Q. How do conflicting reports on the thermal stability of this compound inform experimental design?
Methodological Answer: Discrepancies arise from differing analytical setups. For instance, GC-MS detects degradation at 180°C , while synthetic protocols report stability at 90°C . To reconcile:
- Controlled Thermolysis : Conduct TGA/DSC to map decomposition thresholds (e.g., onset at 150°C).
- In Situ Monitoring : Use ReactIR to track real-time degradation in reaction mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
